REACTION_CXSMILES
|
[BH4-].[Na+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][C:9]#[N:10].BrC[CH2:13][CH2:14][O:15][Si](C(C)(C)C)(C)C>CN(C=O)C>[C:9]([CH:8]([C:4]1[S:3][CH:7]=[CH:6][CH:5]=1)[CH2:13][CH2:14][OH:15])#[N:10] |f:0.1|
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC#N
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
BrCCCO[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at a room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
ADDITION
|
Details
|
by adding an aqueous saturated ammonium chloride and ethyl acetate
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering off the drying agent
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in acetonitrile (20 mL)
|
Type
|
ADDITION
|
Details
|
a 1 M tetrabutylammonium fluoride/tetrahydrofuran solution (9.7 ml) was added
|
Type
|
WAIT
|
Details
|
After 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
ADDITION
|
Details
|
by adding water and ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting organic layer was rinsed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering off the drying agent
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate system)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CCO)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 637 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |